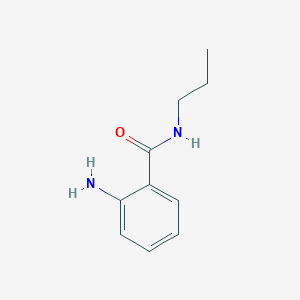
2-アミノ-N-プロピルベンズアミド
概要
説明
2-Amino-N-propylbenzamide: is an organic compound with the molecular formula C10H14N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a propyl group, and the benzene ring is substituted with an amino group at the second position
科学的研究の応用
2-Amino-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound is explored for its use in the synthesis of novel materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of polymers and other industrial chemicals.
作用機序
Target of Action
The primary target of 2-amino-N-propylbenzamide is the histone deacetylase (HDAC) and breakpoint cluster Abl (Bcr-Abl) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Bcr-Abl is an abnormal tyrosine kinase that is the hallmark of chronic myeloid leukemia.
Mode of Action
2-amino-N-propylbenzamide interacts with its targets by inhibiting their activity. It has been shown to have inhibitory activity against both Bcr-Abl and HDAC1 . By inhibiting these targets, the compound can disrupt the normal functioning of the cell, leading to various downstream effects.
Biochemical Pathways
The inhibition of HDAC and Bcr-Abl by 2-amino-N-propylbenzamide affects several biochemical pathways. HDAC inhibition can lead to an increase in acetylation of histones, thereby affecting gene expression. On the other hand, Bcr-Abl inhibition can disrupt the signaling pathways that promote cell proliferation and survival .
Result of Action
The molecular and cellular effects of 2-amino-N-propylbenzamide’s action are primarily related to its inhibitory effects on HDAC and Bcr-Abl. By inhibiting these targets, the compound can affect gene expression and disrupt cell signaling pathways, potentially leading to cell death .
生化学分析
Biochemical Properties
2-amino-N-propylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with polyamines, which are small organic polycations essential for cell proliferation and survival . Polyamines modulate multiple biochemical activities, including nucleic acid and protein synthesis as well as cell signaling. 2-amino-N-propylbenzamide is known to inhibit the activity of certain enzymes involved in polyamine metabolism, such as ornithine decarboxylase, which is a key enzyme in polyamine biosynthesis . This inhibition leads to a decrease in polyamine levels, affecting various cellular processes.
Cellular Effects
2-amino-N-propylbenzamide has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-amino-N-propylbenzamide can inhibit the uptake of polyamines by affecting the polyamine transport system in mammalian cells . This inhibition can lead to changes in cell proliferation, survival, and apoptosis. Additionally, 2-amino-N-propylbenzamide has been observed to impact gene expression by altering the levels of specific transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 2-amino-N-propylbenzamide involves its interaction with various biomolecules at the molecular level. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, 2-amino-N-propylbenzamide binds to ornithine decarboxylase, inhibiting its activity and reducing polyamine biosynthesis . This binding interaction is crucial for its role in modulating polyamine levels and affecting cellular processes. Additionally, 2-amino-N-propylbenzamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-propylbenzamide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-amino-N-propylbenzamide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 2-amino-N-propylbenzamide has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 2-amino-N-propylbenzamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate polyamine levels effectively . At high doses, 2-amino-N-propylbenzamide can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
2-amino-N-propylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites . These metabolic reactions can affect the levels of polyamines and other metabolites in the body, influencing overall metabolic flux and cellular function.
Transport and Distribution
The transport and distribution of 2-amino-N-propylbenzamide within cells and tissues are crucial for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 2-amino-N-propylbenzamide can accumulate in specific cellular compartments, affecting its localization and activity. The distribution of the compound within tissues can also influence its overall effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 2-amino-N-propylbenzamide plays a significant role in its activity and function. The compound is known to localize in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus . This localization is mediated by targeting signals and post-translational modifications that direct 2-amino-N-propylbenzamide to these compartments. The subcellular localization of the compound can influence its interactions with other biomolecules and its overall effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-propylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with benzamide and propylamine.
Reaction: The benzamide is reacted with propylamine in the presence of a suitable catalyst, such as triethylamine, and a solvent like tetrahydrofuran (THF).
Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-amino-N-propylbenzamide may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Automated Purification Systems: Industrial processes often use automated systems for purification to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-Amino-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of 2-amino-N-propylbenzamide.
Reduction: Amines derived from the reduction of the carbonyl group.
Substitution: Various substituted benzamides depending on the reagents used.
類似化合物との比較
2-Amino-N-propylbenzamide can be compared with other similar compounds, such as:
2-Amino-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.
2-Amino-N-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.
2-Amino-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of 2-amino-N-propylbenzamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
2-amino-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIFLMUVUBNJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364711 | |
| Record name | 2-amino-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56814-10-9 | |
| Record name | 2-amino-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
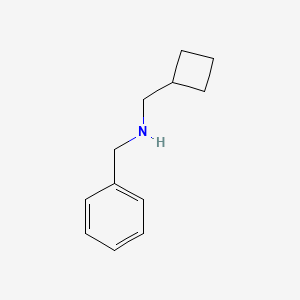
![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)

![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)
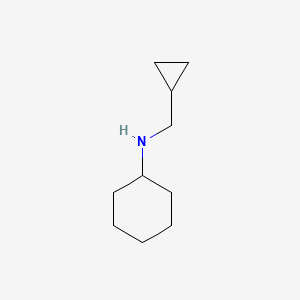
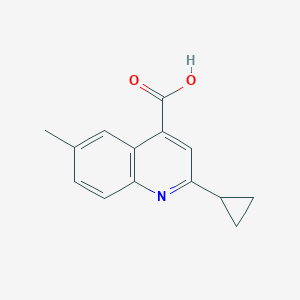
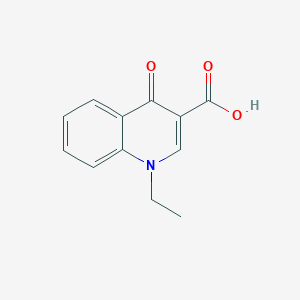
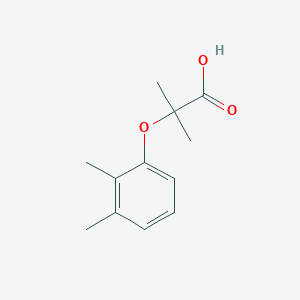
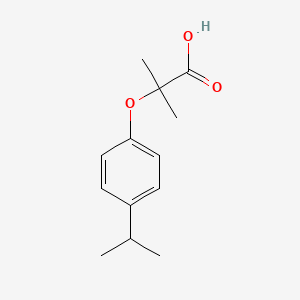
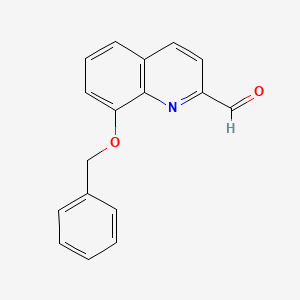
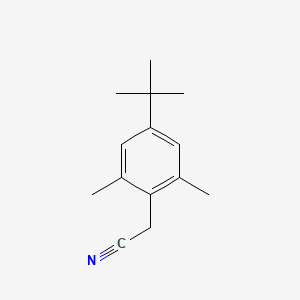
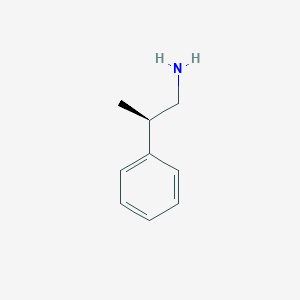
![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)
![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)
